![molecular formula C11H8N2O4S B6032754 4-{[2-(hydroxyimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}benzoic acid](/img/structure/B6032754.png)
4-{[2-(hydroxyimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}benzoic acid
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Overview
Description
4-{[2-(hydroxyimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}benzoic acid, commonly known as HTB, is a synthetic compound that has gained significant attention in the scientific community due to its diverse range of potential applications.
Mechanism of Action
HTB acts as a covalent inhibitor of HDACs and PTPs by forming a thioester bond with the active site cysteine residue of these enzymes. This results in the inhibition of their enzymatic activity and subsequent alteration of gene expression and cell signaling pathways.
Biochemical and Physiological Effects:
HTB has been shown to induce apoptosis, or programmed cell death, in cancer cells by altering the expression of genes involved in cell cycle regulation and DNA repair. It has also been shown to have anti-inflammatory effects by inhibiting the activity of NF-κB, a transcription factor involved in the regulation of immune responses.
Advantages and Limitations for Lab Experiments
One advantage of using HTB in lab experiments is its high potency and specificity for HDACs and PTPs. However, one limitation is its low solubility in aqueous solutions, which can make it difficult to administer in in vivo experiments.
Future Directions
There are several potential future directions for research on HTB. One area of interest is its potential as a therapeutic agent for various types of cancer, as well as other diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to optimize the synthesis and formulation of HTB for use in in vivo experiments. Finally, the development of HTB analogs with improved pharmacokinetic properties may also be an area of future research.
Synthesis Methods
HTB can be synthesized by the condensation of 2-mercaptobenzoic acid and ethyl 2-cyano-3-(4-hydroxyphenyl)propenoate in the presence of triethylamine and acetic anhydride. This reaction yields a yellow crystalline solid that can be purified through recrystallization.
Scientific Research Applications
HTB has been extensively studied for its potential as a therapeutic agent due to its ability to inhibit the activity of various enzymes and proteins. It has been shown to have anticancer properties by inhibiting the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. Additionally, HTB has been shown to inhibit the activity of protein tyrosine phosphatases (PTPs), which are involved in the regulation of cell growth and differentiation.
properties
IUPAC Name |
4-[(E)-[(2E)-2-hydroxyimino-4-oxo-1,3-thiazolidin-5-ylidene]methyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O4S/c14-9-8(18-11(12-9)13-17)5-6-1-3-7(4-2-6)10(15)16/h1-5,17H,(H,15,16)(H,12,13,14)/b8-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SETALDXQAXSUPF-VMPITWQZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)NC(=NO)S2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/2\C(=O)N/C(=N\O)/S2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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